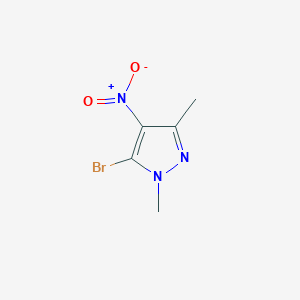

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocyclic Systems

Pyrazole is a five-membered heterocyclic organic compound containing three carbon atoms and two adjacent nitrogen atoms. royal-chem.com This ring structure, with the molecular formula C₃H₄N₂, belongs to a larger family of compounds known as azoles. royal-chem.comwikipedia.org The pyrazole ring is aromatic, a property that lends it significant stability. royal-chem.com One of the nitrogen atoms is considered "pyrrole-like," as its lone pair of electrons participates in the aromatic system, while the other is "pyridine-like," with its lone pair in an sp² orbital in the plane of the ring. chemicalbook.commdpi.com This configuration allows N-unsubstituted pyrazoles to exhibit amphoteric properties, acting as both weak acids and weak bases. mdpi.com

The pyrazole structure is characterized by its ability to form intermolecular hydrogen bonds, which can lead to the formation of dimers in concentrated solutions. chemicalbook.com The parent compound, pyrazole, is a colorless crystalline solid with a pyridine-like odor. chemicalbook.com The reactivity of the pyrazole ring is influenced by the presence of the two nitrogen atoms; the C4 position is generally susceptible to electrophilic attack, while the ring itself is relatively resistant to oxidation and reduction. chemicalbook.com

Table 1: General Properties of Pyrazole

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄N₂ |

| Appearance | Colorless crystalline solid |

| Melting Point | 70°C |

| Boiling Point | 188°C |

| Acidity (pKa) | 14.2 |

| Basicity (pKb) | 11.5 |

Data sourced from ChemicalBook. chemicalbook.com

Significance of Substituted Pyrazoles in Contemporary Chemical Research

Substituted pyrazoles, which are pyrazole derivatives with various functional groups attached to the ring, are of immense importance in modern chemical research. royal-chem.com These modifications significantly alter the chemical and physical properties of the parent compound, leading to a vast array of applications. biosynce.com Pyrazole derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide spectrum of biological activities. nih.gov

The applications of substituted pyrazoles are diverse and impactful:

Pharmaceuticals: Pyrazole derivatives are core components in numerous drugs, exhibiting anti-inflammatory, analgesic, anticancer, antifungal, antibacterial, and anticonvulsant properties. royal-chem.combiosynce.comingentaconnect.com A notable example is Celecoxib, a potent anti-inflammatory drug used for treating arthritis. royal-chem.com

Agrochemicals: In agriculture, these compounds are utilized as effective herbicides, insecticides, and fungicides. royal-chem.combiosynce.com Pyraclostrobin, for instance, is a fungicide used to control various diseases in fruit trees and vegetables. royal-chem.com

Materials Science: The unique properties of pyrazole derivatives make them valuable in the development of new materials. They are used in the synthesis of conductive polymers, dyes, and materials with specific optical and electrical properties. royal-chem.combiosynce.com Their ability to coordinate with metal ions also makes them useful in creating metal-organic frameworks (MOFs). biosynce.com

The synthesis of these derivatives is a key focus of research, with common methods including the reaction of 1,3-diketones with hydrazine (B178648) derivatives. royal-chem.com

Contextualization of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole within the Pyrazole Class

This compound is a polysubstituted pyrazole that serves as a valuable building block in organic synthesis. Its specific arrangement of functional groups—a bromo group, two methyl groups, and a nitro group—imparts distinct reactivity to the pyrazole core.

Bromo Group (at C5): Halogenated pyrazoles are important synthetic intermediates. researchgate.net The bromine atom at the C5 position can be readily displaced in nucleophilic aromatic substitution reactions or participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Methyl Groups (at N1 and C3): The methyl group at the N1 position is significant as it resolves the tautomerism inherent in N-unsubstituted pyrazoles, fixing the positions of the substituents. nih.gov The methyl groups also contribute to the molecule's steric and electronic properties.

Nitro Group (at C4): The nitro group is a strong electron-withdrawing group. Its presence at the C4 position significantly deactivates the pyrazole ring towards electrophilic substitution. acrhem.org Conversely, it can activate the ring for nucleophilic substitution reactions. Nitropyrazoles are also studied for their potential as energetic materials. mdpi.comresearchgate.net

The combination of these substituents makes this compound a highly functionalized and versatile intermediate. The electron-withdrawing nitro group enhances the electrophilicity of the ring, while the bromo group provides a reactive site for further chemical transformations. This positions the compound as a strategic starting material for the synthesis of more complex, biologically active molecules and novel materials.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 76689-62-8 |

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 220.03 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOBLHKZPIZYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504422 | |

| Record name | 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76689-62-8 | |

| Record name | 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 1,3 Dimethyl 4 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution (EAS) Reactions

The pyrazole (B372694) ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The position of substitution is dictated by the directing effects of the existing substituents on the ring.

Mechanistic Insights into Bromination and Nitration of Pyrazole Derivatives

Electrophilic attack on the pyrazole ring generally occurs at the C4 position, which is the most electron-rich. nih.gov However, the presence of substituents can alter this preference. The nitrogen atoms in the pyrazole ring, one pyrrole-like and one pyridine-like, play a crucial role in its reactivity. nih.gov The pyridine-like nitrogen can be protonated in acidic media, which deactivates the ring towards electrophilic attack. nih.gov

The bromination of pyrazole derivatives can be achieved using various brominating agents. researchgate.netresearchgate.net The mechanism typically involves the formation of a sigma complex (or arenium ion), where the electrophile has attacked the ring, followed by the loss of a proton to restore aromaticity. The stability of this intermediate determines the reaction rate and the position of substitution.

Nitration of pyrazoles is another key electrophilic aromatic substitution reaction. Kinetic studies have provided insights into the mechanism of heteroaromatic nitration, including that of pyrazole and its derivatives. rsc.org The reaction conditions, particularly the acidity of the medium, are critical in determining the outcome of the nitration process.

Factors Influencing Regioselectivity in EAS on Substituted Pyrazoles

The regioselectivity of electrophilic aromatic substitution on pyrazole rings is a complex interplay of electronic and steric factors. nih.govstudysmarter.co.uk The nature of the substituents already present on the ring is the primary determinant of where the incoming electrophile will attack. nih.govlibretexts.org

Steric Hindrance: The size of the substituents on the pyrazole ring can also influence the position of electrophilic attack. nih.gov Bulky groups can hinder the approach of the electrophile to adjacent positions, favoring substitution at less sterically crowded sites.

| Factor | Influence on EAS Regioselectivity |

| Electron-donating groups | Activate the ring, direct ortho/para |

| Electron-withdrawing groups | Deactivate the ring, direct meta |

| Steric hindrance | Favors substitution at less crowded positions |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a good leaving group (like bromine) and a strong electron-withdrawing group (like the nitro group) on the pyrazole ring makes 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole susceptible to nucleophilic aromatic substitution.

SNAr at the 5-Bromo Position: Reaction with Various Nucleophiles (e.g., hydrazinolysis)

The bromine atom at the C5 position is activated for nucleophilic displacement by the electron-withdrawing nitro group at the C4 position. This activation facilitates the attack of various nucleophiles at the C5 carbon. One notable reaction is hydrazinolysis, where hydrazine (B178648) acts as the nucleophile. The reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) to replace the chlorine with an azido (B1232118) group demonstrates a similar reactivity pattern. nih.gov

Proposed Concerted and Stepwise Mechanisms in Pyrazole SNAr Transformations

The mechanism of nucleophilic aromatic substitution has traditionally been depicted as a two-step process involving a Meisenheimer intermediate. springernature.com However, recent studies suggest that many SNAr reactions, particularly in heterocycles, may proceed through a concerted mechanism. springernature.comorganic-chemistry.orgnih.gov

Stepwise Mechanism: This classic mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group departs, and aromaticity is restored. The stability of the Meisenheimer complex is a key factor in this pathway and is enhanced by the presence of strong electron-withdrawing groups. researchgate.net

Concerted Mechanism: In a concerted SNAr reaction, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single step, passing through a single transition state. strath.ac.uknih.govresearchgate.net Computational studies and kinetic isotope effect measurements have provided evidence for this mechanism in various systems, including electron-deficient heterocycles. springernature.comrsc.org For pyrazole derivatives, the specific substrate, nucleophile, and leaving group will determine whether the reaction follows a stepwise or concerted path. The presence of a nitro group and a fluoride (B91410) leaving group often favors a stepwise mechanism, while other systems, especially many heterocycles, tend to follow a concerted pathway. springernature.com

| SNAr Mechanism | Key Features |

| Stepwise | Involves a stable Meisenheimer intermediate. Favored by strong electron-withdrawing groups and poor leaving groups. |

| Concerted | Bond formation and breaking occur in a single step. Often observed in heterocyclic systems. |

Ring-Opening and Ring-Closure (ANRORC) Pathways for Nitro-Substituted Pyrazoles

A fascinating and complex reaction pathway available to some nitro-substituted heterocycles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This pathway is distinct from the direct SNAr displacement.

In the context of nitro-substituted pyrazoles, an ANRORC mechanism has been proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net The reaction can lead to the formation of regioisomeric products. The proposed mechanism involves the initial nucleophilic attack of the hydrazine on the pyrazole ring, followed by the opening of the pyrazole ring. Subsequent recyclization and elimination of a nitro group lead to the final substituted pyrazole product. researchgate.net The regiochemical outcome of the reaction can depend on which nitrogen atom of the hydrazine participates in the ring closure. researchgate.net Studies on similar nitroimidazole systems have also provided insights into the factors governing ANRORC reactivity, highlighting the importance of proton transfer and the stability of intermediates in the reaction pathway. rsc.org

Transformations Involving the Nitro Group

The nitro group at the C4 position of the pyrazole ring is a key site for chemical modification, primarily through reduction to various other nitrogen-containing functionalities.

The reduction of the nitro group in pyrazole derivatives to an amino group is a well-established transformation, often serving as a crucial step in the synthesis of more complex heterocyclic systems. In a closely related compound, N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids, the nitro group has been successfully reduced to an amino group through catalytic hydrogenation. znaturforsch.com This process typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. znaturforsch.com This transformation is a key step in the synthesis of pyrazolo[3,4-b]pyrazin-5-ones. znaturforsch.com

The general mechanism for the catalytic hydrogenation of a nitro group involves the adsorption of the nitro compound and hydrogen onto the surface of the metal catalyst. This is followed by a stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates, to ultimately yield the corresponding amine.

While specific studies on the reduction of this compound are not extensively detailed in the reviewed literature, the successful reduction of its close analogue strongly suggests that similar conditions would be effective. The presence of the bromine atom at the C5 position is a factor to consider, as some catalytic hydrogenation conditions can lead to dehalogenation. commonorganicchemistry.com However, the use of specific catalysts, such as platinum on carbon (Pt/C), has been shown to minimize dehalogenation during the reduction of nitroarenes containing halogen substituents. researchgate.net

The resulting 4-amino-5-bromo-1,3-dimethyl-1H-pyrazole is a valuable synthetic intermediate. The amino group can undergo a variety of subsequent reactions, such as diazotization, acylation, and condensation, allowing for the introduction of further chemical diversity and the construction of fused heterocyclic systems. For instance, in the synthesis of substituted pyrazolo[4,3-e] nih.govcalvin.eduresearchgate.nettriazines, a 4-amino-3-(acylhydrazino)pyrazole intermediate is formed via the reduction of a nitro group. researchgate.net

Table 1: Examples of Nitro Group Reduction in Related Pyrazole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids | H₂, 5% Pd/C | N-(4-amino-1,3-dimethyl-1H-pyrazol-5-yl) D,L-α-amino acids | znaturforsch.com |

| 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole (followed by acylation) | Not specified | 4-Amino-3-(acylhydrazino)pyrazoles | researchgate.net |

Reactivity at the Methyl Groups and Nitrogen Atom

The methyl groups and the nitrogen atoms of the pyrazole ring in this compound also present opportunities for chemical modification, although their reactivity is influenced by the electronic nature of the substituted pyrazole ring.

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons and can act as nucleophiles or bases. The N1-methyl group prevents reactions at this nitrogen that would require the displacement of a proton, such as N-alkylation of an NH-pyrazole. The N2 nitrogen, being a pyridine-like nitrogen, is generally less nucleophilic than the pyrrole-like nitrogen in an NH-pyrazole. The electron-withdrawing effect of the nitro group further reduces the nucleophilicity of the ring nitrogen atoms.

Despite this reduced nucleophilicity, quaternization of the N2 nitrogen by reaction with a strong alkylating agent might be possible, leading to the formation of a pyrazolium (B1228807) salt. Pyrazolium salts are known to be reactive intermediates in various chemical transformations. nih.govrsc.org However, the specific conditions required for the quaternization of this compound have not been reported.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for the confirmation of the compound's complex architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole, the absence of signals in the aromatic region confirms the full substitution of the pyrazole (B372694) ring. The spectrum is characterized by two distinct singlets in the aliphatic region, corresponding to the two methyl groups attached to the pyrazole core.

The methyl group at position 1 (N-CH₃) is expected to produce a signal at approximately 3.7-4.0 ppm. The methyl group at position 3 (C-CH₃) would likely appear slightly upfield, typically in the range of 2.4-2.7 ppm. The precise chemical shifts are influenced by the electronic effects of the adjacent bromo and nitro substituents. The integration of these signals would confirm the presence of three protons for each methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ (Position 1) | ~3.7 - 4.0 | Singlet (s) | 3H |

| C-CH₃ (Position 3) | ~2.4 - 2.7 | Singlet (s) | 3H |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular skeleton. It is expected to display five distinct signals: two for the methyl carbons and three for the carbons of the pyrazole ring.

The carbon atoms of the methyl groups (N-CH₃ and C-CH₃) would resonate in the upfield region of the spectrum. The pyrazole ring carbons (C3, C4, and C5) would appear further downfield. The C4 carbon, directly attached to the electron-withdrawing nitro group, is expected to be the most deshielded of the ring carbons, appearing at approximately 135-140 ppm. The C5 carbon, bearing the bromine atom, would likely resonate around 115-120 ppm. The C3 carbon, attached to a methyl group, is anticipated in the region of 150-155 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~150 - 155 |

| C4 | ~135 - 140 |

| C5 | ~115 - 120 |

| N-CH₃ | ~35 - 40 |

| C-CH₃ | ~12 - 16 |

Specialized NMR Techniques (e.g., Solid-State NMR for Polymorphism)

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline and amorphous solids at a molecular level. It is particularly valuable for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties.

For pyrazole derivatives, ssNMR can distinguish between polymorphs by detecting subtle differences in chemical shifts that arise from variations in molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding. The ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment is commonly used. Different polymorphs will present distinct sets of isotropic chemical shifts in the ¹³C spectrum, with the number of unique resonances corresponding to the number of crystallographically independent molecules in the asymmetric unit.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. The most prominent features would be the strong absorption bands from the nitro (NO₂) group. These typically appear as two distinct peaks: an asymmetric stretching vibration in the range of 1520-1560 cm⁻¹ and a symmetric stretching vibration between 1340-1380 cm⁻¹.

Other expected vibrations include C-H stretching from the methyl groups just below 3000 cm⁻¹, C-N stretching, and pyrazole ring vibrations in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Methyl) | ~2950 - 3000 | Medium |

| NO₂ Asymmetric Stretch | ~1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | ~1340 - 1380 | Strong |

| C=N/C=C Ring Stretch | ~1450 - 1500 | Medium |

| C-Br Stretch | ~500 - 650 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₆BrN₃O₂), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units, confirming the presence of a single bromine atom in the molecule.

The fragmentation of pyrazole rings typically involves the loss of HCN or N₂. For this specific compound, common fragmentation pathways would likely include the loss of the nitro group (NO₂, 46 Da) and subsequent fragmentation of the remaining pyrazole ring. The cleavage of the methyl groups is also a possible fragmentation pathway.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific studies detailing the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound were found. This technique is widely used for determining the molecular weight and fragmentation patterns of organic molecules, but its application to this particular compound has not been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS)

Similarly, there is a lack of published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS is crucial for determining the precise elemental composition of a compound, and the absence of this data indicates a gap in the full characterization of this molecule.

X-ray Diffraction Studies for Solid-State Molecular Structure

Analysis of Supramolecular Assembly and Polymorphism

There is no available research on the supramolecular assembly or polymorphism of this compound. Such studies investigate how molecules interact with each other in the solid state to form larger, organized structures, and whether the compound can exist in different crystalline forms (polymorphs). Research on the supramolecular structure of a related compound, 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, reveals complex hydrogen-bonding networks, but this is not directly applicable to the bromo-derivative. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. eurasianjournals.com By modeling electron density, DFT provides a detailed picture of molecular behavior, from orbital energies to spectroscopic characteristics. For 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole, DFT calculations can elucidate the influence of its distinct substituents—bromo, dimethyl, and nitro groups—on the pyrazole (B372694) core.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and distribution of these orbitals are critical in determining how a molecule interacts with other species.

Highest Occupied Molecular Orbital (HOMO): This orbital acts as an electron donor. In this compound, the HOMO is expected to be distributed across the electron-rich pyrazole ring and the bromine atom.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital acts as an electron acceptor. The presence of the strongly electron-withdrawing nitro group at the C4 position significantly lowers the energy of the LUMO and localizes it predominantly on the nitro group and the adjacent pyrazole ring atoms. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The combined electronic effects of the bromo and nitro substituents are expected to reduce the HOMO-LUMO gap of the pyrazole system, enhancing its potential reactivity in certain chemical transformations.

Computational methods like DFT at the B3LYP/6-311++G(d,p) level of theory can precisely calculate these orbital energies and visualize their distributions. nih.govnih.gov

Table 1: Conceptual FMO Parameters for this compound (Note: These are illustrative values based on typical DFT calculations for similar structures.)

| Parameter | Conceptual Value (eV) | Implication |

| EHOMO | -7.2 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -3.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 3.7 | Indicates kinetic stability and reactivity; a smaller gap suggests higher reactivity. |

| Chemical Potential (µ) | -5.35 | Describes the tendency of electrons to escape; calculated as (EHOMO + ELUMO)/2. acs.org |

| Global Hardness (η) | 1.85 | Measures resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. |

Conformational Landscapes and Tautomerism of Pyrazole Systems

Tautomerism is a significant feature of many pyrazole compounds, typically involving the migration of a proton between the two nitrogen atoms (annular tautomerism). nih.govencyclopedia.pub However, in this compound, the nitrogen atoms at positions 1 and 2 are substituted with methyl groups. This N-substitution precludes the possibility of prototropic tautomerism, meaning the compound exists in a single, fixed tautomeric form. nih.gov

With tautomerism being absent, computational analysis focuses on the molecule's conformational landscape. This involves studying the rotation of substituents around their single bonds. For this molecule, the most significant conformational variable is the rotation of the 4-nitro group relative to the plane of the pyrazole ring.

DFT calculations can map the potential energy surface for this rotation. By calculating the total energy of the molecule at various dihedral angles of the C4-N(nitro) bond, a rotational energy profile can be constructed. This analysis typically reveals that the lowest energy (most stable) conformation is one where the nitro group is nearly coplanar with the pyrazole ring, maximizing π-conjugation. mdpi.com However, steric hindrance from adjacent groups can sometimes favor a slightly twisted conformation.

Mechanistic Probes through Computational Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states (TS). mit.edu A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For this compound, DFT calculations could be used to model various reactions. For example, in a hypothetical nucleophilic aromatic substitution reaction where the bromine atom at C5 is replaced, computational modeling could:

Identify Reactants, Products, and Intermediates: Optimize the geometries of the starting pyrazole, the nucleophile, and the final product.

Locate the Transition State: Search for the TS structure connecting the reactants and products. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Verify the Transition State: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculate Activation Energy: The energy difference between the transition state and the reactants provides the activation barrier, offering a quantitative prediction of the reaction's feasibility.

Such studies provide deep mechanistic insights that are often difficult or impossible to obtain through experimental observation alone. mit.edu

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most practical applications of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. figshare.com Calculations using functionals like B3LYP with appropriate basis sets can provide highly accurate predictions for NMR, IR, and UV-Visible spectra. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. iu.edu.sa These theoretical values, when correlated with experimental spectra, can help assign specific signals to the correct nuclei within the this compound structure.

IR Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule. The resulting theoretical IR spectrum shows the characteristic frequencies for functional groups, such as C-N stretching in the pyrazole ring, C-H stretching of the methyl groups, and the symmetric and asymmetric stretches of the NO2 group.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths (λmax), providing insights into the molecule's UV-Visible spectrum.

Table 2: Comparison of Theoretical vs. Typical Experimental Spectroscopic Data for Substituted Pyrazoles

| Spectroscopic Data | Predicted (Calculated) | Typical Experimental Range |

| 13C NMR (C-Br) | 95-105 ppm | 98-110 ppm |

| 13C NMR (C-NO2) | 145-155 ppm | 148-158 ppm |

| 1H NMR (N-CH3) | 3.8-4.2 ppm | 3.9-4.3 ppm |

| IR (NO2 asymm. stretch) | 1540-1570 cm-1 | 1530-1560 cm-1 |

| IR (NO2 symm. stretch) | 1340-1370 cm-1 | 1335-1365 cm-1 |

Quantitative Structure–Activity Relationship (QSAR) Studies

Quantitative Structure–Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgijsdr.org For pyrazole derivatives, which are known to exhibit a wide range of biological activities, QSAR is a valuable tool in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

A QSAR study on a series of compounds including this compound would involve:

Data Set Compilation: Assembling a group of structurally related pyrazole derivatives with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with biological activity. acs.org

Model Validation: Rigorously testing the model's statistical significance and predictive power using techniques like cross-validation and an external test set. nih.gov

Table 3: Relevant Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes charge distribution and reactivity. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies lipophilicity, affecting membrane permeability. |

| Steric/Topological | Molar Refractivity, Molecular Weight | Relates to the size, shape, and bulk of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates potential for specific interactions with biological targets. |

The resulting QSAR model can then be used to predict the activity of newly designed pyrazole derivatives, guiding synthetic efforts toward more potent compounds. nih.gov

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. eurasianjournals.com While DFT and QSAR models often look at static structures, MD simulations allow researchers to observe how a molecule like this compound moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule like a protein. nih.gov

If this pyrazole derivative were being investigated as a potential enzyme inhibitor, an MD simulation could be performed to:

Assess Binding Stability: Place the molecule in the active site of the target protein (obtained from molecular docking) and simulate its behavior over nanoseconds. The Root Mean Square Deviation (RMSD) of the molecule's position can indicate whether it remains stably bound or diffuses away. researchgate.net

Analyze Intermolecular Interactions: Track the formation and breaking of hydrogen bonds, hydrophobic contacts, and other interactions between the pyrazole and the protein's amino acid residues over the course of the simulation.

Observe Conformational Changes: MD can reveal how the molecule and the protein adapt their conformations to achieve an optimal binding fit, a concept known as induced fit. The Root Mean Square Fluctuation (RMSF) can highlight which parts of the protein are most flexible or most affected by the binding. researchgate.net

MD simulations thus offer a powerful, atom-level view of the dynamic interactions that govern molecular recognition and binding, providing crucial information for rational drug design.

Synthesis and Characterization of Advanced Derivatives and Analogues

Design Principles for Novel Pyrazole (B372694) Scaffolds

The design of novel pyrazole-based compounds is often guided by the strategic functionalization of the pyrazole core to modulate its electronic properties, steric profile, and potential for intermolecular interactions. mdpi.com The 5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole scaffold is an exemplary starting material due to the distinct roles of its substituents.

Electronic Activation : The potent electron-withdrawing nature of the nitro group at the C4 position significantly influences the reactivity of the entire ring. mdpi.com It decreases the electron density of the pyrazole system, which activates the C5 position for nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. This makes the bromine atom at C5 an excellent leaving group.

Orthogonal Reactivity : The bromine atom and the nitro group offer orthogonal chemical handles for sequential derivatization. The bromine atom is primarily exploited in substitution and cross-coupling reactions, while the nitro group is a precursor to the crucial amino functionality via reduction. researchgate.netmdpi.com This allows for a modular approach to building molecular diversity.

Structural Rigidity and Vectorial Display : The pyrazole core provides a rigid and planar platform. Substituents introduced at the C5 position (by replacing bromine) and C4 position (by modifying the nitro group) are displayed in well-defined spatial vectors. This is a key principle in designing molecules that can precisely interact with biological targets like enzyme active sites. mdpi.com

Bioisosteric Replacement : The pyrazole ring itself is often used as a bioisostere for other aromatic or heterocyclic systems in drug design. By leveraging the functional handles on the this compound core, medicinal chemists can systematically explore the chemical space around this privileged scaffold to optimize biological activity. mdpi.com

Exploitation of the this compound Moiety for Further Derivatization

The strategic placement of functional groups on the this compound moiety allows for a wide array of chemical transformations to generate advanced derivatives and analogues.

The bromine atom at the C5 position is the most versatile site for introducing molecular complexity. Its reactivity is significantly enhanced by the adjacent nitro group, making it susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the bromopyrazole with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl or heteroaryl substituents. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich heterocyclic substrates. nih.govlookchem.comnih.gov

Sonogashira Coupling : For the formation of a C(sp²)-C(sp) bond, the Sonogashira reaction couples the bromopyrazole with a terminal alkyne. libretexts.orgorganic-chemistry.org This method is valuable for constructing rigid, linear extensions from the pyrazole core. Copper(I) is often used as a co-catalyst, although copper-free conditions have also been developed. nih.gov

Buchwald-Hartwig Amination : This reaction is a cornerstone for C-N bond formation, coupling the bromopyrazole with a primary or secondary amine. wikipedia.org The development of specialized bulky phosphine (B1218219) ligands has enabled the amination of challenging heterocyclic halides, including bromopyrazoles, under relatively mild conditions. acs.orgnih.govnih.gov This is a direct route to 5-aminopyrazole derivatives. Analogous C-O bond formation can be achieved by coupling with alcohols or phenols.

| Reaction Type | Coupling Partner | Bond Formed | Typical Conditions | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C-C (Aryl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 5-Aryl-1,3-dimethyl-4-nitro-1H-pyrazole |

| Sonogashira Coupling | R-C≡CH | C-C (Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base (e.g., Et₃N) | 5-Alkynyl-1,3-dimethyl-4-nitro-1H-pyrazole |

| Buchwald-Hartwig Amination | R¹R²NH | C-N | Pd precatalyst, Bulky phosphine ligand (e.g., tBuBrettPhos), Base (e.g., NaOtBu) | 5-(R¹,R²-amino)-1,3-dimethyl-4-nitro-1H-pyrazole |

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazole ring allows for the direct displacement of the bromide by strong nucleophiles, such as alkoxides (for C-O bonds), thiolates (for C-S bonds), and amines or hydrazines (for C-N bonds). For example, reaction with hydrazine (B178648) hydrate (B1144303) readily forms 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, a key precursor for fused heterocycles.

The nitro group at C4 is not merely an activating group; it is also a versatile synthetic handle, primarily through its reduction to an amino group.

Reduction to an Amino Group: The conversion of the 4-nitro group to a 4-amino group is a pivotal transformation. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or with reducing agents such as tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). researchgate.netmdpi.com

The resulting 5-bromo-1,3-dimethyl-1H-pyrazol-4-amine is a bifunctional intermediate. The newly formed amino group can act as a nucleophile or as a building block for annulation reactions, while the bromine atom at C5 remains available for the coupling reactions described previously. This sequential modification strategy is fundamental to the construction of complex pyrazole derivatives.

Direct functionalization of the C-methyl groups at the C3 and N1 positions of the this compound scaffold is challenging and less commonly reported in the literature. The conditions required for C-H activation or functionalization of alkyl groups, such as radical halogenation or deprotonation with strong organometallic bases, are often harsh and may not be compatible with the sensitive nitro group or the reactive C-Br bond.

An unusual rearrangement has been reported for a related 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, where thermolysis in acetic acid resulted in the oxidation of the C3-methyl group to an acetoxymethyl (–CH₂OAc) group. nih.govpreprints.org However, this is a highly specific intramolecular redox process rather than a general method for derivatization. Therefore, modifying the methyl groups typically requires incorporating the desired functionality before the pyrazole ring is synthesized. For this specific scaffold, derivatization is overwhelmingly focused on the more reactive bromine and nitro positions.

Construction of Complex Polyheterocyclic Systems Incorporating the Pyrazole Core

The functionalized derivatives of this compound serve as ideal precursors for annulation reactions, leading to the formation of fused polyheterocyclic systems with significant biological relevance.

Pyrazolo[3,4-d]pyrimidines: This fused system is a well-known purine (B94841) isostere and a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. The synthesis typically starts with a 4-amino-5-substituted pyrazole. For instance, the 4-amino group (obtained from nitro reduction) and an adjacent cyano or carboxamide group at C5 (introduced via substitution of the bromine) can react with reagents like formamide (B127407) or orthoesters to construct the pyrimidine (B1678525) ring. researchgate.netnih.govnih.gov

A common synthetic route involves:

Nitro Reduction : Conversion of this compound to 5-bromo-1,3-dimethyl-1H-pyrazol-4-amine.

Cyanation : Substitution of the C5-bromo group with a cyanide, for example, using CuCN, to yield 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile.

Cyclization : Reaction of the resulting aminonitrile with a suitable one-carbon synthon (e.g., formamide, urea, or guanidine) to close the pyrimidine ring.

| Step | Starting Material | Reagent | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | H₂, Pd/C or SnCl₂ | 5-Bromo-1,3-dimethyl-1H-pyrazol-4-amine | Introduce the key amino group |

| 2 | 5-Bromo-1,3-dimethyl-1H-pyrazol-4-amine | CuCN | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile | Install the second reactive site for cyclization |

| 3 | 4-Amino-1,3-dimethyl-1H-pyrazole-5-carbonitrile | HCONH₂ (Formamide) | 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Form the fused pyrimidine ring |

Pyrazolo-1,2,4-triazines: These fused systems also exhibit a broad range of biological activities. nih.govresearchgate.net A common synthetic approach involves the cyclization of a 5-hydrazinopyrazole derivative. The synthesis can be achieved by first substituting the C5-bromine with hydrazine, followed by reaction of the resulting 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with a 1,2-dicarbonyl compound or its equivalent. Subsequent chemical modifications, such as reduction of the nitro group followed by diazotization and cyclization, can also lead to various pyrazolotriazine isomers. osi.lvrsc.org

Synthesis of Bipyrazole and Other Pyrazole-Containing Multicyclic Compounds

The functionalization of the this compound core is a key strategy for the synthesis of more complex heterocyclic systems, including bipyrazoles and fused multicyclic compounds. A primary synthetic route involves the initial conversion of the bromo-derivative into a more reactive intermediate.

A crucial intermediate, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, is formed through the hydrazinolysis of 5-chloro- or 5-bromo-1,3-dimethyl-4-nitropyrazole. researchgate.net This nucleophilic aromatic substitution reaction replaces the halogen atom at the C5 position with a hydrazino group, which serves as a versatile handle for further cyclization reactions.

The synthesis of bipyrazole derivatives is effectively achieved using the classical Knorr pyrazole synthesis. semanticscholar.org This method involves the condensation reaction of the 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole intermediate with various 1,3-dicarbonyl compounds. semanticscholar.org For instance, reacting the hydrazine derivative with acetylacetone (B45752) yields the corresponding tetramethyl-nitro-bipyrazole. The reaction mixture is typically refluxed for a couple of hours, and the resulting product can be purified using techniques like preparative Thin Layer Chromatography (TLC). semanticscholar.org

The following table summarizes the synthesis of several bipyrazole derivatives from this common precursor. semanticscholar.org

| 1,3-Dicarbonyl Compound | Resulting Bipyrazole Derivative | Yield (%) |

| Acetylacetone | 1',3,3',5-Tetramethyl-4-nitro-1,5'-bi-1H-pyrazole | 70 |

| 1,3-Diphenyl-1,3-propanedione | 1',3'-Dimethyl-4'-nitro-3,5-diphenyl-1'H-1,3'-bipyrazole | 90 |

Beyond bipyrazoles, the related compound 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a valuable precursor for synthesizing fused pyrazole-containing multicyclic systems. One such pathway involves the direct reaction with D,L-α-amino acids. znaturforsch.com This reaction leads to the formation of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. These intermediates subsequently undergo reductive lactamization. znaturforsch.com The process involves the catalytic hydrogenation of the nitro group to an amino group, which is followed by a spontaneous lactamization and air oxidation to yield fused heterocyclic systems like 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. znaturforsch.com

Comprehensive Spectroscopic and X-ray Characterization of New Compounds

The structural elucidation of newly synthesized bipyrazoles and multicyclic compounds derived from this compound relies on a combination of comprehensive spectroscopic methods and single-crystal X-ray diffraction analysis.

Spectroscopic characterization provides detailed information about the molecular structure and functional groups present. nanobioletters.com

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For instance, in the bipyrazole derivatives, characteristic absorption bands are observed for the C=N stretching vibration (around 1572-1586 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group (around 1518-1557 cm⁻¹ and 1390-1397 cm⁻¹, respectively). semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the precise arrangement of atoms. Signal assignments are confirmed using advanced 2D experiments such as COSY, HMQC, and HMBC, which reveal correlations between different protons and carbons. znaturforsch.com

Mass Spectrometry (MS): This analysis confirms the molecular weight of the synthesized compounds, corroborating the proposed structures. researchgate.netchemicalbook.com

The following table provides representative spectroscopic data for a synthesized bipyrazole derivative.

| Compound | IR (cm⁻¹) (NO₂ bands) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1',3,3',5-Tetramethyl-4-nitro-1,5'-bi-1H-pyrazole | 1518, 1397 | 2.20 (s, 3H), 2.45 (s, 3H), 3.75 (s, 3H), 3.85 (s, 3H), 6.10 (s, 1H) | 11.5, 13.8, 35.1, 36.9, 108.2, 135.5, 140.1, 148.9, 151.2 |

Below is a table with example crystallographic data for a pyrazole derivative. researchgate.net

| Parameter | Value |

| Compound | bis-pyrazole derivative |

| Crystal system | Triclinic |

| Space group | P-1 |

| Key Interactions | H...H (54.8–55.3%) and H...C (28.3–29.2%) intermolecular contacts |

This combination of spectroscopic and crystallographic techniques is essential for the full and accurate characterization of the novel, complex molecules synthesized from the this compound scaffold.

Applications As Building Blocks in Organic Synthesis

Utility as a Versatile Precursor for Organic Transformation

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole serves as a versatile precursor for a variety of organic transformations, primarily due to the reactivity of the C5-bromo substituent. The pyrazole (B372694) ring is generally an electron-rich aromatic system, making it susceptible to electrophilic attack at the C4 position. However, the presence of a strongly electron-withdrawing nitro group at this position significantly alters the ring's electronic properties. chim.it This deactivation towards electrophiles enhances the propensity of the C5 position for nucleophilic substitution, where the bromine atom acts as a good leaving group.

The reactivity of the C5-halogen is demonstrated in the analogous compound, 5-chloro-1,3-dimethyl-4-nitropyrazole. This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions. For instance, treatment with hydrazine (B178648) leads to the displacement of the chloro group to form 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. researchgate.net This transformation highlights the utility of 5-halo-1,3-dimethyl-4-nitropyrazoles as precursors for introducing nitrogen-based functional groups, which are pivotal for constructing more complex heterocyclic systems.

Table 1: Nucleophilic Substitution Reaction

| Precursor | Reagent | Product |

|---|---|---|

| 5-Chloro-1,3-dimethyl-4-nitropyrazole | Hydrazine | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole |

The bromo derivative is expected to exhibit similar or even enhanced reactivity in such transformations, making it an excellent starting material for introducing a wide range of nucleophiles at the C5 position.

Role in the Modular Synthesis of Complex Chemical Entities

The concept of modular synthesis involves the stepwise and controlled assembly of complex molecules from simpler, well-defined building blocks. This compound is an exemplary building block for this approach, particularly in the synthesis of fused heterocyclic systems.

A notable example is the synthesis of substituted pyrazolo[4,3-e] chim.itmdpi.comnih.govtriazines, a class of compounds investigated for their potential biological activities. researchgate.net The synthesis commences with a 5-halo-1,3-dimethyl-4-nitropyrazole, which constitutes the core pyrazole module. The synthetic sequence involves several steps that progressively build the fused triazine ring onto the pyrazole scaffold.

The key steps in this modular synthesis, starting from the analogous chloro-compound, are:

Nucleophilic Substitution: The initial step involves the reaction of 5-chloro-1,3-dimethyl-4-nitropyrazole with hydrazine to form 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. researchgate.net

Acylation: The resulting hydrazino-pyrazole is then acylated. researchgate.net

Reduction: The nitro group is subsequently reduced to an amino group, yielding a 4-amino-5-(acylhydrazino)pyrazole. researchgate.net

Cyclization: The final step is an intramolecular oxidative cyclization, typically promoted by an acid, to form the fused pyrazolo[4,3-e] chim.itmdpi.comnih.govtriazine ring system. researchgate.net

This multi-step process illustrates how the initial pyrazole building block is methodically elaborated to construct a more complex, fused heterocyclic entity.

Table 2: Modular Synthesis of Pyrazolo[4,3-e] chim.itmdpi.comnih.govtriazines

| Step | Starting Material | Transformation | Product |

|---|---|---|---|

| 1 | 5-Chloro-1,3-dimethyl-4-nitropyrazole | Hydrazinolysis | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole |

| 2 | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | Acylation | 5-(Acylhydrazino)-1,3-dimethyl-4-nitropyrazole |

| 3 | 5-(Acylhydrazino)-1,3-dimethyl-4-nitropyrazole | Nitro Group Reduction | 4-Amino-5-(acylhydrazino)-1,3-dimethyl-pyrazole |

| 4 | 4-Amino-5-(acylhydrazino)-1,3-dimethyl-pyrazole | Intramolecular Cyclization | Substituted Pyrazolo[4,3-e] chim.itmdpi.comnih.govtriazine |

Contribution to Methodological Development in Heterocyclic Chemistry

The use of highly functionalized building blocks like this compound contributes to the development of new synthetic methodologies in heterocyclic chemistry. The predictable and high reactivity of the C5-bromo group, activated by the adjacent C4-nitro group, allows for the exploration of novel reaction pathways and the construction of new heterocyclic scaffolds.

The synthesis of pyrazolo[4,3-e] chim.itmdpi.comnih.govtriazines from 5-halo-1,3-dimethyl-4-nitropyrazole is a prime example of such methodological development. researchgate.net This synthetic route provides a reliable method for accessing a class of fused heterocycles that are of interest for their potential applications in medicinal chemistry. The ability to introduce various substituents at different stages of the synthesis allows for the creation of a library of diverse compounds for biological screening.

Furthermore, the reactivity of this building block can be exploited in other areas of heterocyclic synthesis. For instance, the bromo substituent could potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of carbon-carbon bonds at the C5 position. This would further expand the synthetic utility of this pyrazole derivative and enable the synthesis of a wider range of complex molecules. While pyrazoles are generally poor substrates for nucleophilic substitution, the presence of the electron-withdrawing nitro group significantly enhances this reactivity, providing a valuable tool for synthetic chemists. chim.it

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

While synthetic routes to 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole exist, future research should prioritize the development of more efficient and environmentally benign methodologies. Current methods may rely on harsh reagents or produce significant waste. google.com The principles of green chemistry offer a framework for developing next-generation syntheses. researchgate.net

Future efforts could focus on:

Catalyst-Free and One-Pot Reactions: Inspired by recent advancements in the synthesis of other pyrazole (B372694) derivatives, developing a one-pot, multi-component reaction for this compound could significantly improve efficiency. researchgate.net Such strategies minimize intermediate isolation steps, reduce solvent usage, and decrease energy consumption.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce energy usage in the synthesis of other heterocyclic compounds. researchgate.net Applying microwave irradiation to the synthesis of this specific pyrazole could lead to faster and more efficient production.

Novel Catalytic Systems: The use of innovative catalysts, such as modified layered double hydroxides (LDHs), has proven effective for synthesizing other pyrazoles under mild conditions with high yields and catalyst reusability. nih.gov Research into similar nanocatalysts could provide a sustainable pathway for the synthesis of this compound.

| Methodology | Potential Advantages for this compound Synthesis | Key Research Goal |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. researchgate.net | Develop and optimize a microwave-based protocol from accessible starting materials. |

| One-Pot, Multi-Component Reactions | Increased operational simplicity, reduced waste, improved atom economy. researchgate.net | Design a convergent synthesis combining key fragments in a single step. |

| Heterogeneous Nanocatalysis | High catalyst activity and selectivity, mild reaction conditions, easy catalyst recovery and reuse. nih.gov | Identify or develop a recyclable catalyst effective for the pyrazole core formation and functionalization. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by its specific arrangement of functional groups: a bromine atom, a nitro group, and the pyrazole core. The electrophilic nature of the C4 position due to the nitro group and the potential for nucleophilic substitution at C5 (where the bromine is located) are key features. However, a comprehensive understanding of its reactivity is likely incomplete.

Future research should systematically investigate:

Regioselective Nucleophilic Substitution: While substitution of the C5-bromo group is expected, studies on related compounds like 3,4,5-trinitro-1H-pyrazole show that nucleophilic substitution can preferentially occur at the C4 position under mild conditions. researchgate.net A systematic study with a diverse range of nucleophiles (e.g., amines, thiols, alkoxides) would clarify the regioselectivity for this compound and could provide access to a wide array of new derivatives.

Transition-Metal-Catalyzed Cross-Coupling: The C-Br bond presents a prime opportunity for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Exploring these reactions would enable the introduction of various aryl, alkyl, and alkynyl groups at the C5 position, significantly expanding the structural diversity of accessible derivatives.

Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions, although this is less common. More relevantly, if the substituents can be modified to include unsaturated moieties, their reactivity in reactions like Diels-Alder could be explored. nih.gov

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 5-bromo-1,3-dimethyl-1H-pyrazol-4-amine, a highly valuable intermediate for further functionalization, such as diazotization or amide bond formation.

Advanced Characterization for Elucidating Subtle Structural Features

While standard characterization techniques like NMR, IR, and mass spectrometry are essential, they may not fully capture the nuanced structural and electronic properties of this compound. ekb.eggrowingscience.com A deeper understanding can be achieved through the application of more advanced and combined analytical approaches.

Future characterization studies could include:

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or stacking, in the solid state. researchgate.net This is crucial for understanding its physical properties and for validating computational models.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., HMBC, HSQC) can confirm assignments and provide through-bond connectivity information. Solid-state NMR could also offer insights into the molecular structure and packing in the solid phase.

Computational Spectroscopy: Combining experimental spectroscopic data (IR, NMR) with theoretical calculations using Density Functional Theory (DFT) can lead to a more precise assignment of vibrational modes and chemical shifts. asrjetsjournal.org This synergy helps to build a comprehensive picture of the molecule's electronic structure.

In Silico Design and Prediction of Novel Pyrazole Derivatives with Specific Reactivity Profiles

Computational chemistry offers powerful tools for predicting the properties and reactivity of new molecules before their synthesis, saving time and resources. ijpbs.com For this compound, in silico methods can guide the exploration of its synthetic potential.

Future computational research should focus on:

Mapping Electrostatic Potential: Calculating the molecular electrostatic potential (MESP) surface can identify the most electron-rich and electron-deficient sites, thereby predicting the most likely centers for electrophilic and nucleophilic attack. asrjetsjournal.org This can help rationalize observed reactivity and predict outcomes for new reactions.

Calculating Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. asrjetsjournal.org These values provide a quantitative measure of the molecule's reactivity and can be used to compare it with other pyrazole derivatives.

Modeling Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways for potential reactions, such as nucleophilic substitution or cross-coupling. This can provide insights into reaction feasibility and selectivity.

Virtual Library Design: By performing in silico modifications to the parent structure (e.g., replacing the bromo or nitro group with other functionalities), a virtual library of derivatives can be created. nih.gov The electronic and reactivity properties of these virtual compounds can then be calculated to identify novel target molecules with desirable characteristics for subsequent synthesis.

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, reactivity descriptors, and simulate spectra. asrjetsjournal.orgnih.gov | Quantitative prediction of reactivity, confirmation of spectroscopic assignments. |

| Molecular Electrostatic Potential (MESP) | Visualize electron density and predict reactive sites. asrjetsjournal.org | Identification of nucleophilic and electrophilic centers to guide reaction planning. |

| Molecular Docking and Dynamics | Predict binding interactions of derivatives with biological targets (if applicable). nih.gov | Identification of derivatives with potential biological activity. |

Compound Index

| Compound Name |

|---|

| This compound |

| 3,4,5-trinitro-1H-pyrazole |

| 5-bromo-1,3-dimethyl-1H-pyrazol-4-amine |

Q & A

Q. What bioisosteric replacements for the nitro group retain activity while improving metabolic stability in related pyrazole pharmacophores?

- Methodological Answer : Replace nitro with trifluoromethyl or cyano groups, which maintain electron-withdrawing effects but reduce toxicity. Structure-activity relationship (SAR) studies on TNF-α inhibitors show CF3 substitution enhances half-life in vitro . Docking studies validate binding interactions post-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.